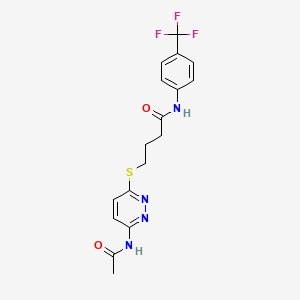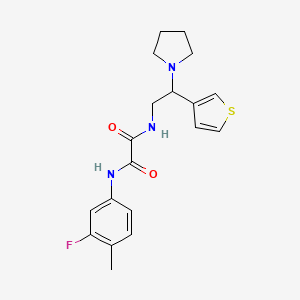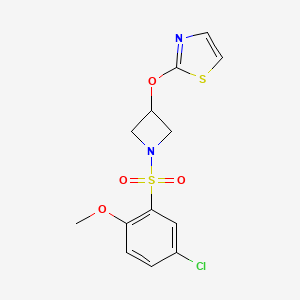
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and immune cell activation. Specifically, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to inhibit the activity of the NF-κB pathway, which is a key signaling pathway involved in inflammation and immune cell activation. Additionally, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to inhibit the activity of the JAK/STAT pathway, which is a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can inhibit cell growth and induce cell death. In immune cells, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to regulate the activity of cytokines and chemokines, which are key mediators of inflammation and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A in lab experiments is its specificity for certain signaling pathways, such as the NF-κB and JAK/STAT pathways. This specificity allows researchers to study the effects of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A on specific cellular processes and signaling pathways. However, one of the limitations of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A in lab experiments is its potential toxicity, as high doses of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A have been shown to be toxic to cells.
Direcciones Futuras
There are several future directions for research on 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A, including the development of more efficient synthesis methods, the identification of new targets for 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A, and the exploration of its potential applications in other fields, such as neurobiology and infectious disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A and its potential side effects in vivo.
Conclusion:
In conclusion, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for certain signaling pathways and its ability to induce cell cycle arrest and apoptosis make it a promising candidate for further research in the fields of cancer biology and immunology. However, further studies are needed to fully understand its mechanism of action and potential side effects in vivo.
Métodos De Síntesis
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A can be synthesized through a multi-step process that involves the reaction of various reagents, including pyridazine, trifluoromethyl phenylbutanone, and thioacetamide. The synthesis method for 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been described in detail in several research articles, and it typically involves a combination of organic synthesis techniques, such as refluxing and column chromatography.
Aplicaciones Científicas De Investigación
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer biology and immunology. In cancer biology, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. In immunology, 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been shown to have immunomodulatory effects and can regulate the activity of immune cells, such as T cells and macrophages.
Propiedades
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-11(25)21-14-8-9-16(24-23-14)27-10-2-3-15(26)22-13-6-4-12(5-7-13)17(18,19)20/h4-9H,2-3,10H2,1H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVUUCOCSUJZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)
![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)


![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

